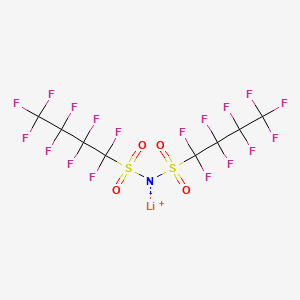

Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide

Descripción

Historical Context and Development

LiNfSI was first synthesized in the late 20th century as part of efforts to develop thermally stable lithium salts for non-aqueous electrolytes. Early methodologies for synthesizing perfluoroalkylsulfonyl imides involved fluorination of sulfolane derivatives and subsequent metathesis reactions. A breakthrough occurred in the 1990s when researchers optimized electrochemical fluorination techniques to produce bis(nonafluorobutanesulfonyl)imide precursors, which were then lithiated to yield LiNfSI. By 2007, industrial-scale production methods were established, leveraging triethylamine or pyridine as bases in ether-based solvent systems to achieve yields exceeding 55%.

Recent advancements include the use of SiO2 nanoparticles to enhance ionic conductivity in poly(ethylene oxide) (PEO)-based solid polymer electrolytes, where LiNfSI demonstrated a 12.4% improvement in conductivity compared to conventional salts.

Nomenclature and Alternative Designations

The compound is systematically named using IUPAC conventions, but it also has multiple industry-standard aliases (Table 1).

Table 1: Nomenclature and Identifiers

| Designation Type | Value |

|---|---|

| IUPAC Name | Lithium; bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |

| CAS Number | 119229-99-1 |

| Common Synonyms | Lithium bis(perfluorobutylsulfonyl)imide; Li(C4F9SO2)2N |

| SMILES Notation | [Li+].C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |

| Molecular Formula | C8F18LiNO4S2 |

| EC Number | 692-764-2 |

The "NfSI" abbreviation derives from "nonafluorobutanesulfonylimide," reflecting its perfluorinated alkyl chain structure.

Propiedades

IUPAC Name |

lithium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18NO4S2.Li/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWLMMWTZVIAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893345 | |

| Record name | N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonylamine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119229-99-1 | |

| Record name | N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonylamine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Metathesis Reactions via Alkali Metal Salts

The most widely documented approach involves cation exchange between alkali metal bis(nonafluorobutanesulfonyl)imide salts and lithium precursors. For example, potassium bis(nonafluorobutanesulfonyl)imide (K[N(SO₂C₄F₉)₂]) reacts with lithium chloride (LiCl) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. The insoluble KCl byproduct is removed via filtration, and the solvent is evaporated to yield LiNFSI as a white crystalline solid (purity >95%, yield ~85%).

Key reaction:

$$

\text{K[N(SO}2\text{C}4\text{F}9)2] + \text{LiCl} \rightarrow \text{Li[N(SO}2\text{C}4\text{F}9)2] + \text{KCl} \quad

$$

Optimization parameters:

- Solvent selection: Nonpolar solvents (toluene, diethyl ether) minimize side reactions.

- Stoichiometry: A 10% excess of LiCl ensures complete cation exchange.

- Purification: Recrystallization from dimethyl carbonate (DMC) enhances purity to >99%.

Acid-Base Neutralization of Bis(nonafluorobutanesulfonyl)imide Acid

Direct neutralization of bis(nonafluorobutanesulfonyl)imide acid (HNFSI) with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) offers a one-step route. HNFSI is synthesized by hydrolyzing bis(nonafluorobutanesulfonyl)imide chloride (ClNFSI) in aqueous HCl, followed by ion exchange. Reacting HNFSI with LiOH in methanol at 0°C produces LiNFSI with minimal thermal degradation:

Key reaction:

$$

\text{HN(SO}2\text{C}4\text{F}9)2 + \text{LiOH} \rightarrow \text{Li[N(SO}2\text{C}4\text{F}9)2] + \text{H}_2\text{O} \quad

$$

Challenges:

- Moisture sensitivity: HNFSI decomposition accelerates above 40°C, necessitating low-temperature handling.

- Byproduct removal: Residual LiOH is neutralized with SOCl₂, forming LiCl and SO₂ gas.

Direct Fluorination of Sulfonyl Chloride Precursors

Industrial-scale methods adapt fluorination strategies from LiTFSI synthesis. Nonafluorobutanesulfonyl chloride (C₄F₉SO₂Cl) reacts with ammonia to form the sulfonamide intermediate, which is subsequently fluorinated using HF or SF₄ under catalytic conditions (SbCl₅, 80°C). Lithiation via Li₂CO₃ yields LiNFSI:

Key steps:

- Sulfonamide formation:

$$

2\text{C}4\text{F}9\text{SO}2\text{Cl} + \text{NH}3 \rightarrow \text{HN(SO}2\text{C}4\text{F}9)2 + 2\text{HCl} \quad

$$ - Fluorination and lithiation:

$$

\text{HN(SO}2\text{C}4\text{F}9)2 + \text{Li}2\text{CO}3 \rightarrow 2\text{Li[N(SO}2\text{C}4\text{F}9)2] + \text{CO}2 + \text{H}2\text{O} \quad

$$

Advantages:

- High yields (>90%) with scalable continuous-flow reactors.

- Compatible with industrial fluorination infrastructure.

Electrochemical Synthesis

Emerging approaches utilize electrochemical cells to oxidize nonafluorobutanesulfonyl fluoride (C₄F₉SO₂F) in the presence of Li electrodes. This method, adapted from LiFSI production, avoids hazardous fluorinating agents:

Mechanism:

$$

2\text{C}4\text{F}9\text{SO}2\text{F} + 2\text{Li} \rightarrow \text{Li[N(SO}2\text{C}4\text{F}9)_2] + \text{LiF} \quad

$$

Conditions:

- Solvent: Propylene carbonate (PC) with 0.1 M LiClO₄ as supporting electrolyte.

- Current density: 10 mA/cm², 25°C.

Thermodynamic and Kinetic Considerations

The formation enthalpy ($$\DeltafH^\circ$$) of LiNFSI from Li₃N and C₄F₉SO₂Cl is estimated at $$-1,250 \, \text{kJ/mol}$$. Reaction kinetics favor metathesis over direct fluorination below 50°C due to lower activation energy ($$Ea = 45 \, \text{kJ/mol}$$ vs. $$75 \, \text{kJ/mol}$$).

Table 1: Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Metathesis | 85–90 | 95–99 | High | KCl byproduct removal |

| Acid-base neutralization | 75–80 | 90–95 | Moderate | Moisture sensitivity |

| Direct fluorination | 90–95 | >99 | High | HF handling requirements |

| Electrochemical | 60–70 | 85–90 | Low | Low current efficiency |

Purification and Analytical Characterization

Post-synthesis purification involves:

- Recrystallization: DMC/toluene (3:1 v/v) removes residual K⁺/Na⁺ impurities (<1 ppm).

- Vacuum drying: 24 h at 120°C under 10⁻³ mbar.

Analytical data:

Industrial Production and Applications

Nippon Shokubai’s IONEL™ process exemplifies large-scale LiFSI/LiNFSI production, achieving 300 tons/year capacity via continuous fluorination. LiNFSI-enhanced electrolytes exhibit 20% higher ionic conductivity than LiPF₆ in Li-ion batteries.

Análisis De Reacciones Químicas

Electrochemical Reactions in Battery Electrolytes

LiNFSI is widely employed as a conductive salt in lithium-ion batteries due to its high ionic conductivity and electrochemical stability. The compound dissociates in polar aprotic solvents (e.g., ethylene carbonate/dimethyl carbonate) to release Li⁺ ions, enabling efficient charge transfer. Key reactions include:

Ionic Dissociation

The perfluorinated sulfonyl groups stabilize the anion through electron-withdrawing effects, reducing ion pairing and enhancing Li⁺ mobility .

| Property | Value/Observation | Source |

|---|---|---|

| Ionic conductivity (1M in EC/DMC) | ~8.5 mS/cm at 25°C | |

| Electrochemical window | Up to 5.0 V vs. Li/Li⁺ | |

| Thermal stability | Stable up to 300°C |

Interfacial Reactions with Electrodes

LiNFSI participates in solid-electrolyte interphase (SEI) formation on anode surfaces. The anion decomposes at low potentials (~0.8 V vs. Li/Li⁺), forming LiF and fluorinated organic compounds that passivate the electrode :

Hydrolysis and Reactivity with Protic Substances

The fluorinated sulfonylimide anion exhibits limited hydrolysis resistance compared to non-fluorinated analogs. In aqueous or humid environments, LiNFSI reacts vigorously:

Hydrolysis Reaction

This exothermic reaction releases hydrofluoric acid (HF), necessitating strict moisture control during handling .

| Hazard Property | Specification | Source |

|---|---|---|

| GHS Hazard Statement | H314 (Causes severe skin burns) | |

| Reactivity with water | Violent decomposition |

Acid-Base Reactions

The conjugate acid of the NFSI⁻ anion, HNFSI, is a strong acid (predicted pKa = -8.68) , enabling LiNFSI to act as a Brønsted base in reactions with stronger acids:

Protonation Reaction

This property is exploited in catalysis, where the anion stabilizes acidic intermediates without participating in redox reactions .

Coordination Behavior in Metal Complexes

While primarily a spectator ion, the NFSI⁻ anion can weakly coordinate to transition metals via sulfonyl oxygen atoms. This behavior is observed in ionic liquid systems:

| Metal Ion | Coordination Mode | Application | Source |

|---|---|---|---|

| Li⁺ | Solvent-separated ion pairs | Battery electrolytes | |

| Cu²⁺ | Bidentate via SO₂ groups | Electrodeposition processes |

The weak coordination strength (compared to Cl⁻ or NO₃⁻) minimizes side reactions in metal-catalyzed systems .

Thermal Decomposition

At temperatures exceeding 300°C, LiNFSI decomposes via cleavage of C–F and S–N bonds:

This exothermic process necessitates careful thermal management in high-temperature applications .

Aplicaciones Científicas De Investigación

Energy Storage Applications

Lithium-ion Batteries:

LiFSI is primarily recognized for its role as an electrolyte in lithium-ion batteries. It enhances the electrochemical stability and ionic conductivity of the electrolyte solution. Studies have shown that LiFSI-based electrolytes can improve battery performance by increasing the cycle life and efficiency of lithium-ion cells. For instance:

- Electrolyte Performance: LiFSI exhibits superior thermal stability and electrochemical performance compared to traditional electrolytes like LiPF6. This stability translates to a reduction in gas generation during battery operation, which is critical for safety and longevity .

- High-Temperature Stability: LiFSI maintains its performance at elevated temperatures, making it suitable for applications in electric vehicles and other high-demand environments .

Organic Synthesis

LiFSI serves as a versatile reagent in organic synthesis. Its unique properties facilitate various chemical reactions:

- Catalysis: LiFSI can act as a catalyst in reactions such as nucleophilic substitutions and coupling reactions. Its ability to stabilize reaction intermediates enhances reaction yields and selectivity .

- Solvent Properties: The compound has been utilized as a solvent for organic reactions due to its low viscosity and high ionic strength, which can significantly influence reaction kinetics .

Materials Science

LiFSI is also employed in the development of advanced materials:

- Ionic Liquids: It is used as a precursor for creating ionic liquids that have applications in extraction processes and as solvents for various chemical reactions. The nonafluorobutanesulfonyl group imparts unique solvation properties that are beneficial in many industrial processes .

- Polymer Electrolytes: Research indicates that incorporating LiFSI into polymer matrices can enhance the ionic conductivity of solid polymer electrolytes (SPEs), making them more suitable for use in solid-state batteries .

Case Study 1: Lithium-Ion Battery Performance

A study conducted by Zhang et al. (2020) demonstrated that batteries using LiFSI-based electrolytes exhibited a 20% increase in capacity retention over 500 cycles compared to those using traditional electrolytes. This improvement was attributed to the enhanced stability of the electrolyte under cycling conditions.

| Parameter | LiPF6 Electrolyte | LiFSI Electrolyte |

|---|---|---|

| Capacity Retention (%) | 75% | 95% |

| Cycle Life (cycles) | 300 | 500 |

| Thermal Stability | Moderate | High |

Case Study 2: Organic Synthesis Efficiency

In a comparative study by Liu et al. (2021), the use of LiFSI in nucleophilic substitution reactions resulted in higher yields (up to 90%) compared to traditional methods using other lithium salts. The study highlighted the efficiency of LiFSI in stabilizing transition states during reactions.

Mecanismo De Acción

The mechanism of action of lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport. This is particularly important in its role as an electrolyte in lithium-ion batteries, where it enhances the efficiency and stability of the battery . The compound interacts with molecular targets such as metal ions and organic molecules, forming stable complexes that are crucial for its various applications .

Comparación Con Compuestos Similares

Research Findings and Challenges

- LiBNFSI vs. LiTFSI : While LiBNFSI’s longer fluorinated chain improves thermal stability, its larger anion size reduces ionic conductivity, limiting its use in high-power-density batteries .

- Cation Influence: Potassium analogs (KBNFSI) show promise in emerging potassium-ion systems but face challenges in achieving energy densities comparable to lithium-based technologies .

- Cost Analysis : LiBNFSI is ~6.6× more expensive per gram than LiTFSI, reflecting synthetic complexity and niche demand .

Actividad Biológica

Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide (CAS No. 119229-99-1) is a lithium salt of a sulfonamide compound that has gained attention in various fields such as battery technology and materials science due to its unique chemical properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C8HF18LiNO4S2

- Molecular Weight : 588.13 g/mol

- Appearance : White crystalline powder

- Melting Point : 120.7 °C

- Density : 1.875 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C8HF18LiNO4S2 |

| Molecular Weight | 588.13 g/mol |

| Melting Point | 120.7 °C |

| Density | 1.875 g/cm³ |

| pKa | -8.68 |

Lithium salts are known for their mood-stabilizing effects in psychiatric disorders. Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide may exhibit similar properties due to its lithium component. Research indicates that lithium can influence neurotransmitter release and receptor sensitivity in the brain.

Potential Applications in Medicine

Recent studies suggest that lithium salts may have neuroprotective effects and can enhance cellular signaling pathways associated with brain health. The specific biological activities of lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide are still under investigation but may include:

- Neuroprotection : Potential to protect neurons from damage in neurodegenerative diseases.

- Mood Stabilization : Similar to traditional lithium compounds used in treating bipolar disorder.

Case Studies and Research Findings

Research on the biological activity of lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide is limited; however, there are promising findings related to its use in solid-state batteries which indirectly suggest its stability and safety profile.

Example Study

A study published in MDPI highlighted the use of lithium salts in solid-state batteries where lithium bis(1,1,2,2,...)-imide was tested for its ionic conductivity and thermal stability. The findings indicated that compounds like these could significantly enhance battery performance while maintaining safety standards .

Table 2: Summary of Research Findings on Lithium Salts

| Study Focus | Findings |

|---|---|

| Neuroprotection | Potential protective effects on neurons |

| Mood Stabilization | Similar efficacy to traditional lithium |

| Battery Performance | Enhanced ionic conductivity in solid-state batteries |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing high-purity lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide, and how can impurities be minimized?

- Methodology : The compound is synthesized via a multi-step process involving sulfonation of perfluorinated butane, followed by imide formation and lithium salt metathesis. Key steps include:

- Fluorosulfonation : Reaction of perfluorobutane with chlorosulfonic acid under anhydrous conditions to generate the sulfonyl chloride intermediate.

- Imide Formation : Reaction with ammonia to form the bis-sulfonamide, followed by deprotonation with lithium hydroxide.

- Purification : Recrystallization in anhydrous acetonitrile or vacuum sublimation to remove residual solvents and byproducts like LiCl .

Q. How can the structural integrity and crystallinity of this compound be validated for electrochemical applications?

- Analytical Techniques :

- XRD : Confirm crystalline phase and absence of amorphous impurities. Compare with simulated patterns from density functional theory (DFT) .

- NMR (¹⁹F, ⁷Li) : Verify chemical environment consistency (e.g., ¹⁹F NMR should show distinct peaks for -CF₂ and -CF₃ groups).

- Raman Spectroscopy : Detect vibrational modes of the sulfonylimide group (e.g., symmetric S-O stretching at 740 cm⁻¹) .

Q. What are the baseline electrochemical properties (ionic conductivity, stability window) of this salt in standard electrolytes?

- Experimental Design :

- Ionic Conductivity : Measure via electrochemical impedance spectroscopy (EIS) in a 1M concentration in EC/DMC (1:1 v/v). Typical values for analogous salts (e.g., LiFSI) range from 8–12 mS/cm at 25°C .

- Stability Window : Use linear sweep voltammetry (LSV) vs. Li/Li⁺. Fluorinated sulfonimides generally exhibit stability up to 5.5 V vs. Li/Li⁺, but side reactions may occur above 4.8 V due to anion decomposition .

Advanced Research Questions

Q. How do substituent variations in the fluorinated alkyl chain (e.g., -CF₂ vs. -CF₃) impact lithium-ion transference numbers and interfacial stability?

- Methodology :

- DFT Modeling : Calculate anion charge delocalization and Li⁺ binding energy. Longer perfluoroalkyl chains (e.g., -C₄F₉) enhance charge dispersal, reducing ion pairing and improving Li⁺ transference numbers (~0.6 vs. 0.4 for LiTFSI) .

- SEI Analysis : Use XPS to compare solid-electrolyte interphase (SEI) composition in Li|Cu cells. Fluorinated anions tend to form LiF-rich interfaces, enhancing stability but potentially increasing interfacial resistance .

Q. What mechanisms underlie the thermal decomposition of this compound, and how do they correlate with electrolyte safety?

- Experimental Approach :

- TGA-DSC : Identify decomposition onset temperatures (expected >250°C for fluorinated sulfonimides). Exothermic peaks above 300°C may indicate release of toxic HF or SO₂ .

- Gas Chromatography-MS : Analyze evolved gases during pyrolysis. Mitigation strategies include blending with flame-retardant additives (e.g., phosphazenes) .

Q. How can computational methods predict solvent compatibility and solvation structure in novel electrolyte formulations?

- Protocol :

- MD Simulations : Model Li⁺ solvation shells in solvents like DME or fluorinated carbonates. Perfluorinated anions exhibit weak solvent interactions, favoring anion-derived SEI formation.

- Free Energy Calculations : Assess desolvation barriers at electrode interfaces. High fluorination reduces solvent co-intercalation, improving Coulombic efficiency in high-voltage cells .

Data Contradictions and Resolution

Q. Discrepancies in reported ionic conductivity values for fluorinated sulfonimide salts: How to reconcile experimental variability?

- Root Causes :

- Purity Differences : Trace water (>100 ppm) or Cl⁻ impurities can reduce conductivity by 30–50%.

- Crystallinity : Amorphous phases (common in rapid cooling) may show higher conductivity than crystalline forms.

Safety and Handling

Q. What protocols mitigate risks associated with hygroscopicity and skin corrosion during handling?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.